molecular formula C23H21N3O3S B301634 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide

2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide

Cat. No. B301634
M. Wt: 419.5 g/mol
InChI Key: HOVCSQVITOIGPO-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide, also known as ET-1, is a synthetic compound that has gained significant attention in the scientific community due to its potential in various fields of research. This compound is a thiazolidinone derivative that has shown promising results in the areas of cancer research, inflammation, and neurodegenerative diseases.

Mechanism of Action

The mechanism of action of 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth. This compound has also been shown to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in the invasion and metastasis of cancer cells. This compound has also been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression.
In inflammation, this compound has been shown to reduce the production of reactive oxygen species (ROS), which are molecules that play a role in the inflammatory response. This compound has also been shown to reduce the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a role in the production of pro-inflammatory prostaglandins.

Advantages and Limitations for Lab Experiments

2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide has various advantages and limitations for lab experiments. One advantage is that it has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Another advantage is that it can be synthesized using a multi-step process that is relatively straightforward.
One limitation is that the mechanism of action of this compound is not fully understood, which makes it difficult to design experiments to study its effects. Another limitation is that this compound has not yet been tested in clinical trials, which makes it difficult to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide. One direction is to further study its mechanism of action to better understand how it modulates various signaling pathways. Another direction is to test its potential as a therapeutic agent in clinical trials. Additionally, further research is needed to determine its potential as a diagnostic tool for various diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Its mechanism of action is not fully understood, but it is believed to involve the modulation of various signaling pathways. This compound has various biochemical and physiological effects, and it has advantages and limitations for lab experiments. There are several future directions for research on this compound, including further study of its mechanism of action and testing its potential as a therapeutic agent in clinical trials.

Synthesis Methods

2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide can be synthesized using a multi-step process that involves the reaction of various chemical compounds. The synthesis of this compound involves the reaction of 2-methylphenylacetic acid with thionyl chloride to form 2-methylphenylacetyl chloride. This intermediate product is then reacted with ethylindole-3-carboxaldehyde to form the corresponding imine. The imine is then reacted with thiazolidinedione to form the final product, this compound.

Scientific Research Applications

2-{5-[(1-ethyl-1H-indol-3-yl)methylene]-2,4-dioxo-1,3-thiazolidin-3-yl}-N-(2-methylphenyl)acetamide has shown potential in various fields of research, including cancer research, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
In inflammation research, this compound has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the inflammatory response. This compound has also been shown to reduce the infiltration of immune cells into inflamed tissues.
In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and prevent the accumulation of amyloid-beta, which is a protein that is associated with Alzheimer's disease.

properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[(5Z)-5-[(1-ethylindol-3-yl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C23H21N3O3S/c1-3-25-13-16(17-9-5-7-11-19(17)25)12-20-22(28)26(23(29)30-20)14-21(27)24-18-10-6-4-8-15(18)2/h4-13H,3,14H2,1-2H3,(H,24,27)/b20-12-

InChI Key

HOVCSQVITOIGPO-NDENLUEZSA-N

Isomeric SMILES

CCN1C=C(C2=CC=CC=C21)/C=C\3/C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4C

SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4C

Canonical SMILES

CCN1C=C(C2=CC=CC=C21)C=C3C(=O)N(C(=O)S3)CC(=O)NC4=CC=CC=C4C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.